Phenyl chloroformate

Gas-phase elimination kinetics Thermal stability Arrhenius parameters

Choose Phenyl chloroformate (PCF) for its liquid physical state enabling precise automated metering—critical for continuous flow and automated peptide synthesizers. Unlike solid chloroformates, PCF's stable addition-elimination mechanism (l/m=2.96) ensures predictable kinetics across solvents. Safer than phosgene, it tolerates acid-labile groups. Ideal for carbamate synthesis, mixed anhydride peptide coupling, and polycarbonate functionalization.

Molecular Formula C7H5ClO2
C6H5OCOCl
C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 1885-14-9
Cat. No. B146348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl chloroformate
CAS1885-14-9
SynonymsCarbonochloridic Acid Phenyl Ester;  NSC 210946;  Phenyl Carbonochloridate;  Phenyl Chlorocarbonate;  Phenyl Chloroformate;  Phenylchloroformic Acid;  Phenyloxycarbonyl Chloride
Molecular FormulaC7H5ClO2
C6H5OCOCl
C7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)Cl
InChIInChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
InChIKeyAHWALFGBDFAJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Chloroformate CAS 1885-14-9: A Versatile Acylating Agent with Defined Solvolytic and Safety Profile


Phenyl chloroformate (PCF, CAS 1885-14-9) is an aryl chloroformate ester utilized as an acylating and protecting group reagent in pharmaceutical, agrochemical, and polymer synthesis. It serves as a precursor to phenyl mixed anhydrides in peptide coupling , an activating agent for alcohols in Lewis base-catalyzed nucleophilic substitutions [1], and a key intermediate for the synthesis of carbamates and carbonates . Its physical state as a clear liquid at room temperature (boiling point: 74-75 °C at 13 mmHg, density: 1.248 g/mL at 25 °C) [2] facilitates handling and precise metering in automated and continuous flow systems, differentiating it from solid-state alternatives like p-nitrophenyl chloroformate .

Why Benzyl or p-Nitrophenyl Chloroformates Cannot Substitute Phenyl Chloroformate in Critical Synthetic Pathways


In-class chloroformates exhibit distinct physicochemical and mechanistic profiles that preclude direct substitution. Phenyl chloroformate (PCF) demonstrates an addition-elimination (A-E) solvolysis pathway with Grunwald-Winstein parameters (l=1.68±0.10, m=0.57±0.06, l/m=2.96) that are characteristic of a single, predictable reaction manifold across diverse solvent polarities [1]. In contrast, benzyl chloroformate exhibits a mechanistic duality, switching between A-E and ionization (SN1-like) pathways depending on solvent conditions, with a much lower l/m ratio of 0.38±0.08 indicative of ionization [2]. This mechanistic instability can lead to unpredictable side products and variable yields. Additionally, p-nitrophenyl chloroformate, while an activated ester with enhanced reactivity, is a solid (mp 77-79 °C), introducing solubility and handling constraints that complicate automated liquid-phase or continuous flow operations where PCF's liquid state is a critical advantage [3].

Phenyl Chloroformate CAS 1885-14-9: Evidence-Based Comparative Performance Data for Procurement Decisions


Thermal Stability Advantage of Phenyl Chloroformate Over p-Tolyl Chloroformate in Gas-Phase Processes

In direct head-to-head comparison under identical gas-phase kinetic conditions, phenyl chloroformate exhibits higher thermal stability than its p-tolyl analog. The Arrhenius activation energy for the primary decarboxylation pathway (kI, formation of chlorobenzene) for phenyl chloroformate is 260.4 ± 5.4 kJ mol⁻¹, which is significantly higher than the 252.0 ± 1.5 kJ mol⁻¹ observed for p-tolyl chloroformate under the same conditions [1]. This indicates a more stable transition state and a higher energy barrier to thermal decomposition for the unsubstituted phenyl derivative.

Gas-phase elimination kinetics Thermal stability Arrhenius parameters

Superior Reactivity in Demethylation Reactions Compared to Ethyl Chloroformate in Ionic Liquids

A comparative study demonstrated that phenyl chloroformate is more effective than ethyl chloroformate for the demethylation of N,N-dimethylanilines when using the ionic liquid [bmim]Cl as the reaction medium. While the study established a clear qualitative superiority, specific yield or rate constant data for ethyl chloroformate under identical conditions are not provided in the abstract [1]. The optimal ionic liquid loading for phenyl chloroformate was determined to be 0.2–2.0 mL per 1 mmol of substrate, establishing a clear operational parameter for process scale-up.

N-Demethylation Ionic liquids Reagent efficiency

Phosgene Substitute: Lower Hazard Profile Compared to Gaseous Phosgene in Alcohol Activation

A thorough competitive study identified phenyl chloroformate as a superior and inherently safer substitute for the highly toxic gas phosgene (COCl₂) in Lewis base-catalyzed SN-type reactions with alcohols to form alkyl chlorides and bromides [1]. While the original phosgene process uses a gaseous reagent with an Immediately Dangerous to Life or Health (IDLH) concentration of 2 ppm, phenyl chloroformate is a manageable liquid (bp 74-75 °C/13 mmHg) that can be handled using standard liquid reagent protocols in a fume hood. The study established the critical role of Lewis base catalysts (1-formylpyrrolidine or diethylcyclopropenone) in shifting chemoselectivity toward the desired haloalkane product, a control not readily achievable with phosgene itself.

Nucleophilic substitution Safety profile Alcohol activation

Well-Defined and Predictable Solvolytic Mechanism Across Diverse Solvents (Addition-Elimination Pathway)

The solvolysis of phenyl chloroformate has been extensively characterized as a standard reference compound for the addition-elimination (A-E) mechanism. Analysis of specific rates in 21 solvents using the extended Grunwald-Winstein equation yielded sensitivity parameters of l = 1.68 ± 0.10 (nucleophilicity dependence) and m = 0.57 ± 0.06 (ionizing power dependence), with an l/m ratio of 2.96 [1]. This high l/m ratio is a quantitative fingerprint for a reaction where the initial nucleophilic addition is rate-determining and the mechanism remains consistent across a wide polarity range. In contrast, benzyl chloroformate exhibits mechanistic switching with an l/m ratio of 0.38 ± 0.08 [2], characteristic of an ionization pathway that can lead to decomposition products [2].

Solvolysis Mechanistic analysis Grunwald-Winstein LFER

Phenyl Chloroformate CAS 1885-14-9: Key Application Scenarios Driven by Quantifiable Differentiation


Activation of Alcohols in SN Reactions as a Safer Phosgene Alternative

Given its established superiority over phosgene as a safer substitute in Lewis base-catalyzed SN-type C−Cl and C−Br bond formations with alcohols [1], phenyl chloroformate is the reagent of choice for facilities requiring phosgene-like reactivity without the associated gas-handling hazards. The liquid state of PCF simplifies reaction setup and enables precise stoichiometric control via syringe or peristaltic pump, which is critical for automated and continuous flow applications. Furthermore, the broad functional group tolerance—including acid-labile tert-butyl esters and acetals—expands the synthetic scope beyond what is safely accessible with phosgene.

Acylation and Mixed Anhydride Formation in Peptide Coupling and Pharmaceutical Synthesis

PCF's well-defined role as a precursor to phenyl mixed anhydrides makes it a valuable reagent in peptide coupling reactions [1]. Its consistent addition-elimination mechanism across diverse solvents (l/m = 2.96) [2] ensures predictable reaction kinetics and product distribution, a critical factor for process development and regulatory compliance in pharmaceutical manufacturing. The liquid state also facilitates integration into automated peptide synthesizers, offering a handling advantage over solid activated esters like p-nitrophenyl chloroformate.

Model Compound for Polycarbonate Functionalization and Polymer Modification

The reactivity of phenyl chloroformate with nucleophiles has been systematically studied as a model for polycarbonate functionalization [1]. This established reactivity profile, which shows clear differentiation between alkyl amines (forming carbamates) and anilines (forming byproduct diarylurea) [2], provides a predictable foundation for polymer chemists seeking to introduce specific functional groups or side chains onto polycarbonate backbones. This understanding enables rational design of new polymeric materials with tailored properties.

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